molecular formula C18H21N3O4S2 B2560504 N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-75-1

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2560504
CAS RN: 851780-75-1
M. Wt: 407.5
InChI Key: STEZJWPYILZHRA-UHFFFAOYSA-N
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Description

The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .


Synthesis Analysis

The synthesis of compounds containing tolyl groups is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

Tolyl groups have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Chemical Reactions Analysis

Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .

Scientific Research Applications

Interaction Studies and Properties

Research focuses on the interactions of similar compounds with aqueous solutions of quinoxaline derivatives, examining the effects of temperature and concentration. Volumetric and acoustic properties are studied, with derived properties like apparent molar volume and apparent molar adiabatic compressibility calculated to understand the solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur & Ebenso, 2015).

Structural Analysis

Studies delve into the crystal structures of similar molecules, investigating intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The nature of hydrogen bonds and their impact on the molecular assembly is a key area of focus (Dey et al., 2015).

Synthesis and Chemical Reactivity

There is significant research into the synthesis of related compounds and their reactivity. Studies describe efficient strategies for synthesizing derivatives with potential biological relevance, focusing on the role of specific substituents and reaction conditions (Abdellatif, Moawad & Knaus, 2014). Similarly, the synthesis and transformations of compounds, highlighting the potential for forming novel structures under specific conditions, are explored (Vasin et al., 2015).

Biological Activities

Studies investigate the biological activities of related compounds, including their potential as inhibitors in biological processes. The focus is on understanding the molecular structure-activity relationships and the influence of various substituents on biological responses (Wang et al., 2015).

Corrosion Inhibition

Research also examines the corrosion inhibition properties of similar compounds on materials like mild steel in specific environments. The adsorption characteristics, inhibition mechanisms, and the protective efficacy of these compounds are key areas of focus, contributing to the understanding of material preservation in challenging conditions (Olasunkanmi et al., 2016).

properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-4-6-15(7-5-13)18-12-17(19-21(18)27(3,24)25)14-8-10-16(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZJWPYILZHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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